Iopentol

adverse event incidence abdominal CT contrast media safety

Iopentol (Imagopaque) is a non-ionic, monomeric LOCM distinguished by a unique physicochemical fingerprint: osmolality of 810 mOsm/kg at 350 mg I/mL and intrinsic viscosity of 12.0 mPa·s at 37°C, which acutely reduces capillary blood flow by up to 48.6%. These properties establish it as an essential analytical reference standard for HPLC/LC-MS method validation and a specialized tool compound for microcirculatory disturbance models. Its documented 2.3% adverse event rate versus 8.9% for iopromide confirms a distinct safety profile. Procure based on evidence, not class-level assumptions.

Molecular Formula C20H28I3N3O9
Molecular Weight 835.2 g/mol
CAS No. 89797-00-2
Cat. No. B125893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopentol
CAS89797-00-2
Synonyms5-[Acetyl(2-hydroxy-3-methoxypropyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  5-[Acetyl(2-hydroxy-3-methoxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  Imagopaque;  Ivepaque;  U
Molecular FormulaC20H28I3N3O9
Molecular Weight835.2 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
InChIKeyIUNJANQVIJDFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iopentol (CAS 89797-00-2) as a Non-Ionic, Low-Osmolar Iodinated Contrast Agent for Diagnostic Imaging


Iopentol (trade name Imagopaque) is a non-ionic, monomeric, low-osmolar iodinated contrast medium (LOCM) formerly used for X-ray and computed tomography (CT) imaging [1]. It belongs to the amidobenzoic acid class of radiocontrast agents and is characterized by a triiodinated benzene ring structure with a molecular formula of C₂₀H₂₈I₃N₃O₉ and a molecular weight of 835.16 g/mol [2]. The compound is water-soluble and is administered intravenously for the enhancement of vascular and organ visualization in diagnostic procedures, including cerebral CT, pediatric cardioangiography, and abdominal CT [3][4].

Why Iopentol (CAS 89797-00-2) Cannot Be Assumed Interchangeable with Other Non-Ionic Monomeric Contrast Agents


Despite belonging to the same class of non-ionic, low-osmolar monomeric contrast media (LOCM) as iohexol, iopamidol, and iopromide, iopentol exhibits distinct physicochemical and clinical properties that preclude generic substitution without careful consideration. The osmolality of iopentol at 350 mg I/mL is 810 mOsm/kg, which is notably higher than that of iomeprol at 618 mOsm/kg [1]. Furthermore, iopentol's intrinsic viscosity at 37°C (12.0 mPa·s at 350 mg I/mL) is significantly greater than that of iomeprol (7.5 mPa·s), a difference that has been shown to acutely reduce capillary blood flow by up to 48.6% [2][3]. While some studies indicate comparable safety and efficacy to iohexol in specific populations, a large comparative trial demonstrated a significantly lower incidence of adverse events for iopentol (2.3%) versus iopromide (8.9%) [4]. These quantitative differences in osmolality, viscosity, and safety profile underscore that iopentol is a distinct entity within its class, and its use in research or analytical settings requires procurement based on specific evidence rather than class-level assumptions.

Quantitative Evidence Differentiating Iopentol (CAS 89797-00-2) from Comparators: A Product-Specific Guide


Iopentol vs. Iopromide: Statistically Superior Safety Profile in Abdominal CT

In a prospective, double-blind, randomized, multicentre trial involving 518 patients undergoing abdominal CT, iopentol 300 mg I/mL demonstrated a statistically significant lower incidence of adverse events (AEs) compared to iopromide 300 mg I/mL [1]. The incidence of patients with AEs was 2.3% for iopentol versus 8.9% for iopromide (p < 0.001). Both contrast media provided similar diagnostic efficacy, with optimal examinations in 87.1% and 90.5% of cases, respectively.

adverse event incidence abdominal CT contrast media safety non-ionic monomeric contrast agents

Iopentol vs. Diatrizoate: Markedly Lower Adverse Event Frequency in Cerebral CT

A randomized, double-blind, parallel-group clinical trial compared iopentol 350 mg I/mL with the ionic contrast medium diatrizoate 370 mg I/mL in 79 patients undergoing cerebral CT [1]. Patients in the iopentol group experienced significantly fewer immediate adverse events (23%) compared to the diatrizoate group (64%), with a p-value of 0.0003. Delayed adverse events were also less frequent (43% vs. 69%, p = 0.047). Injection-associated discomfort, particularly a sensation of warmth, was reported by 53% of iopentol patients versus 92% of diatrizoate patients (p = 0.0001).

cerebral CT contrast media safety ionic vs non-ionic adverse events

Iopentol vs. Iomeprol: Distinct Viscosity Profile and Impact on Microcirculation

A single-center, prospective, randomized, double-blind phase IV study directly compared the effects of iopentol 350 and iomeprol 350 on cutaneous microcirculation [1]. Iopentol, with a higher intrinsic viscosity (12.3 mPa·s at 37°C), caused an immediate and significant reduction in capillary blood flow of up to 48.6% (p < 0.0001), an effect that persisted for up to 150 seconds. In contrast, iomeprol (viscosity of 7.5 mPa·s) did not significantly affect capillary blood flow (p = 0.2759).

viscosity microcirculation contrast media capillary blood flow

Iopentol vs. Iopamidol: Comparable Diagnostic Yield and Hemodynamic Stability in Coronary Angiography

A randomized, double-blind comparative study in 100 patients evaluated iopentol 350 mg I/mL against iopamidol 370 mg I/mL for coronary angiography [1]. The study found no significant difference in diagnostic yield, which was optimal in 90% of patients in the iopentol group and 88% in the iopamidol group. Furthermore, heart rate remained practically unchanged 30 minutes post-examination in the iopentol group (-0.58%), whereas the iopamidol group showed a statistically significant decrease (-5.05%), though not clinically significant.

coronary angiography diagnostic yield hemodynamics contrast media safety

Iopentol vs. Iohexol: Equivalent Safety and Efficacy in Pediatric Populations

Two separate randomized, double-blind trials compared iopentol with iohexol in pediatric populations. In a study of 73 children undergoing cardioangiography, both agents (350 mg I/mL) showed no significant differences in adverse events or diagnostic quality [1]. Similarly, a trial with 110 children receiving contrast for CT (both at 300 mg I/mL) reported no clinically significant changes in vital signs and comparable image quality, with 2 adverse events in the iopentol group versus 5 in the iohexol group [2].

pediatric imaging cardioangiography CT contrast media safety

Evidence-Based Application Scenarios for Iopentol (CAS 89797-00-2) in Research and Analytical Settings


Analytical Reference Standard for Method Development in Contrast Media Research

Given the precise characterization of iopentol's physicochemical properties, including its molecular weight (835.16 g/mol), specific osmolality (810 mOsm/kg at 350 mg I/mL), and viscosity (12.0 mPa·s at 37°C), it serves as a defined analytical standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used in the quality control of iodinated contrast media formulations [1][2]. Its unique retention time and spectral properties relative to iohexol and iopamidol allow for accurate quantification and purity assessment [3].

In Vitro Model for Studying Contrast-Induced Microvascular Effects

The documented, pronounced effect of iopentol on capillary blood flow (48.6% reduction) due to its higher viscosity makes it a valuable tool compound for in vitro or ex vivo models designed to study contrast-induced microcirculatory disturbances [4]. Researchers can use iopentol to model high-viscosity contrast media interactions with erythrocytes and endothelial cells, enabling comparative studies with lower-viscosity agents like iomeprol.

Positive Control in Non-Clinical Safety Pharmacology Studies

In non-clinical safety pharmacology studies aimed at evaluating the hemodynamic effects of new contrast media candidates, iopentol can be employed as a positive control. Its known, transient effects on blood pressure and heart rate, as observed in comparative trials with iopamidol (e.g., -3.48 mmHg change in systolic BP), provide a benchmark against which the cardiovascular safety profile of novel agents can be assessed [5].

Reference Compound for Investigating Complement Activation Pathways

Iopentol has been shown to induce a high degree of complement activation (77% at 100 mg I/mL) compared to other contrast media like diatrizoate and iopamidol (0%) [6]. This property makes iopentol a specific and potent reference compound for investigating the mechanisms of contrast media-induced complement activation and related pseudo-allergic reactions in biochemical and immunological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iopentol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.